(Rac)-4-Hydroxy Duloxetine-d3

Description

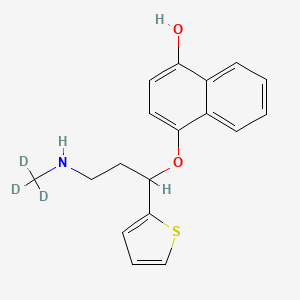

Structure

3D Structure

Properties

Molecular Formula |

C18H19NO2S |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

4-[1-thiophen-2-yl-3-(trideuteriomethylamino)propoxy]naphthalen-1-ol |

InChI |

InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3/i1D3 |

InChI Key |

DRRXQCXSBONKPD-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to (Rac)-4-Hydroxy Duloxetine-d3: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways associated with (Rac)-4-Hydroxy Duloxetine-d3. This deuterated metabolite of Duloxetine (B1670986) serves as a critical tool in bioanalytical and drug metabolism studies.

Core Chemical Properties

This compound is the deuterium-labeled form of (Rac)-4-Hydroxy Duloxetine, a major metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine.[1][2] The incorporation of deuterium (B1214612) isotopes provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C18H16D3NO2S | [3] |

| Molecular Weight | 316.43 g/mol | [3][5] |

| CAS Number | 1329809-27-9 | [1] |

| Appearance | Off-white solid | [6] |

| Purity | ≥98% | [6] |

| Synonyms | 4-((3-(methyl-d3)amino)-1-(thiophen-2-yl)propoxy)naphthalen-1-ol | [7] |

| Storage Conditions | Refer to Certificate of Analysis for lot-specific recommendations. Generally stored at -20°C. |

Role in Bioanalysis and Drug Metabolism

Stable isotope-labeled compounds like this compound are indispensable in pharmacokinetic and drug metabolism studies.[3] Their primary application is as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of the parent drug and its metabolites in biological matrices.[4]

The use of a deuterated internal standard is considered the gold standard in LC-MS/MS bioanalysis because it co-elutes with the analyte and exhibits similar ionization efficiency, thereby compensating for variations in sample preparation and instrument response.[4]

Experimental Protocols

While specific protocols for this compound are not extensively published, its use as an internal standard follows established methodologies for the bioanalysis of Duloxetine and its metabolites. Below is a representative LC-MS/MS protocol adapted from studies quantifying Duloxetine in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for extracting analytes from plasma samples.[8]

-

To 100 µL of human plasma, add the internal standard working solution containing this compound.

-

Add 200 µL of a protein precipitating agent (e.g., methanol (B129727) or acetonitrile).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method allows for the separation and sensitive detection of the analyte and internal standard.

-

Chromatographic Column: A reverse-phase C18 column is typically used for separation.[8][9]

-

Mobile Phase: An isocratic or gradient mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is employed.[8][9] For example, a mixture of acetonitrile and 5 mM ammonium acetate buffer (83:17, v/v) can be used.[8]

-

Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.[8][9]

-

Mass Spectrometry Detection: A triple-quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode is used for quantification.[8] Specific ion transitions for the analyte and the deuterated internal standard are monitored. For example, the transition for Duloxetine is m/z 298.3 → 154.1, and a corresponding shifted transition would be used for its deuterated metabolite.[8]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of a drug metabolite in a biological sample using a deuterated internal standard.

Caption: Bioanalytical workflow for metabolite quantification.

Signaling Pathway: Mechanism of Action of Duloxetine

(Rac)-4-Hydroxy Duloxetine is a metabolite of Duloxetine, which functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[10] The diagram below illustrates the mechanism of action of SNRIs at the neuronal synapse.

Caption: SNRI mechanism of action at the synapse.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. esschemco.com [esschemco.com]

- 7. veeprho.com [veeprho.com]

- 8. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative determination of duloxetine and its metabolite in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(Rac)-4-Hydroxy Duloxetine-d3: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (Rac)-4-Hydroxy Duloxetine-d3, a deuterated metabolite of the serotonin-norepinephrine reuptake inhibitor, duloxetine (B1670986). This document outlines the key analytical techniques, experimental protocols, and data interpretation necessary for the definitive identification and characterization of this compound.

Introduction

This compound is the deuterium-labeled form of 4-Hydroxy Duloxetine, a major metabolite of duloxetine.[1] The introduction of deuterium (B1214612) atoms serves to create a stable isotope-labeled internal standard, which is crucial for accurate quantification in pharmacokinetic and metabolic studies using mass spectrometry.[2] The elucidation of its structure is paramount for its use as a reliable analytical standard in drug development.

The core structure of duloxetine consists of a naphthalene (B1677914) ring and a thiophene (B33073) ring linked by a propanamine side chain. Metabolism in vivo, primarily mediated by CYP1A2 and CYP2D6 enzymes, leads to oxidation of the naphthalene ring, with hydroxylation at the 4-position being a significant pathway.[3]

Data Presentation

Quantitative data from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for the unambiguous structure elucidation of this compound.

Mass Spectrometry Data

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary technique for the identification and quantification of this compound. The expected mass spectral data is summarized below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₈H₁₆D₃NO₂S | [4] |

| Monoisotopic Mass | 316.1319 g/mol | [4] |

| Precursor Ion [M+H]⁺ | m/z 317.1 | Predicted |

| Fragment Ions (Predicted) | m/z 154 (Naphthol fragment), m/z 47 (CH₃ND₃⁺) | [4] |

Table 1: Key Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. The following table presents the expected ¹H and ¹³C NMR chemical shifts for the non-deuterated (Rac)-4-Hydroxy Duloxetine core structure, based on data from related impurities.[4] The deuterium substitution on the methylamino group will result in the absence of the N-CH₃ proton signal and a characteristic triplet pattern for the adjacent methylene (B1212753) group in the ¹H NMR spectrum, and a septet in the ¹³C NMR spectrum for the carbon attached to deuterium.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Thiophene Ring | ||

| C-2' | ~142 | - |

| C-3' | ~125 | ~7.1 (d) |

| C-4' | ~127 | ~7.0 (t) |

| C-5' | ~124 | ~7.3 (d) |

| Naphthalene Ring | ||

| C-1 | ~150 | - |

| C-2 | ~108 | ~6.9 (d) |

| C-3 | ~126 | ~7.4 (d) |

| C-4 | ~155 (C-OH) | - |

| C-4a | ~125 | - |

| C-5 | ~126 | ~7.5 (d) |

| C-6 | ~122 | ~7.3 (t) |

| C-7 | ~126 | ~7.4 (t) |

| C-8 | ~120 | ~8.1 (d) |

| C-8a | ~134 | - |

| Propyl Side Chain | ||

| C-α | ~75 | ~5.8 (t) |

| C-β | ~38 | ~2.5 (m) |

| C-γ | ~50 | ~3.1 (m) |

| N-Methyl Group | ||

| N-CH₃ | ~34 | ~2.4 (s) |

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the (Rac)-4-Hydroxy Duloxetine Core Structure. Note: Actual shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be approached in a multi-step process, beginning with the synthesis of the non-deuterated hydroxylated intermediate, followed by deuteration.

Step 1: Synthesis of (Rac)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol This intermediate is a common precursor in duloxetine synthesis.[5]

-

Mannich Reaction: React 2-acetylthiophene (B1664040) with dimethylamine (B145610) hydrochloride and paraformaldehyde in a suitable solvent (e.g., ethanol (B145695) with a catalytic amount of HCl) under reflux to yield 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.

-

Reduction: Reduce the resulting ketone with a reducing agent such as sodium borohydride (B1222165) in methanol (B129727) to obtain (Rac)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol.

Step 2: Synthesis of (Rac)-4-((3-(dimethylamino)-1-(thiophen-2-yl)propoxy)naphthalen-1-ol

-

Condensation: React the alcohol from Step 1 with 1,4-dihydroxynaphthalene (B165239) (or a protected version) in the presence of a suitable coupling agent and base. A more direct approach involves the reaction with 4-fluoronaphthalen-1-ol.[2]

Step 3: Demethylation and Deuteration

-

Demethylation: Demethylate the tertiary amine to a secondary amine using a reagent like phenyl chloroformate followed by hydrolysis.

-

Deuteration: Introduce the deuterium atoms by reductive amination using a deuterated source, such as paraformaldehyde-d₂ and sodium borodeuteride (NaBD₄), or by direct exchange with a deuterium source like D₂O under appropriate catalytic conditions. An alternative is to use methyl-d3 iodide for the N-alkylation of the demethylated precursor.

Purification: The final product is purified using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., dichloromethane/methanol gradient).

Analytical Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatographic Separation: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MS/MS Analysis: Monitor the transition of the precursor ion [M+H]⁺ to characteristic product ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of all proton signals.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons and carbons and to confirm the overall structure.

Visualizations

Metabolic Pathway of Duloxetine

Experimental Workflow for Structure Elucidation

Conclusion

The structure elucidation of this compound is a critical step in its development as a reliable internal standard for bioanalytical assays. A combination of organic synthesis, purification, and advanced analytical techniques, particularly mass spectrometry and NMR spectroscopy, is required for its unambiguous characterization. The methodologies and data presented in this guide provide a comprehensive framework for researchers and scientists involved in the development and analysis of duloxetine and its metabolites.

References

An In-Depth Technical Guide to (Rac)-4-Hydroxy Duloxetine-d3 for Researchers and Drug Development Professionals

(Rac)-4-Hydroxy Duloxetine-d3 is the deuterium-labeled form of (Rac)-4-Hydroxy Duloxetine (B1670986), a major active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine. This isotopically labeled compound is a critical tool for researchers, scientists, and drug development professionals, primarily serving as an internal standard in pharmacokinetic and metabolic studies of duloxetine. Its use allows for precise and accurate quantification of 4-hydroxy duloxetine in complex biological matrices.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in the metabolic pathway of duloxetine, and detailed methodologies for its application in bioanalytical assays.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₁₆D₃NO₂S |

| Molecular Weight | 316.43 g/mol [1] |

| Synonyms | 4-(3-((methyl-d3)amino)-1-(thiophen-2-yl)propoxy)naphthalen-1-ol |

| Appearance | Off-white to white solid |

| Primary Application | Internal standard for quantitative analysis (LC-MS/MS)[1] |

Metabolic Pathway of Duloxetine

Duloxetine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP1A2 and CYP2D6. One of the major metabolic pathways is the hydroxylation of the naphthalene (B1677914) ring to form 4-hydroxy duloxetine. This metabolite is then further conjugated with glucuronic acid before excretion. The metabolic pathway is depicted in the diagram below.

Metabolic conversion of duloxetine to its hydroxylated and conjugated forms.

Experimental Protocols

The quantification of 4-hydroxy duloxetine in biological samples, such as plasma, is crucial for pharmacokinetic and drug metabolism studies. The use of this compound as an internal standard is highly recommended for such assays to ensure accuracy and precision. Below is a representative bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, add an appropriate amount of this compound working solution (as internal standard).

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method for the simultaneous quantification of duloxetine and its metabolite, 4-hydroxy duloxetine, in rat plasma has been reported.[2][3] The following conditions are based on published methods and are a good starting point for method development.

| Parameter | Recommended Conditions |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 5 mM Ammonium Acetate in WaterB: MethanolIsocratic elution with 60% B[2] |

| Flow Rate | 0.4 mL/min[2] |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

Note on MRM Transitions: While specific MRM transitions for this compound and its non-deuterated form were not explicitly found in the search results, a general approach for their determination is as follows:

-

Infuse a standard solution of (Rac)-4-Hydroxy Duloxetine and this compound into the mass spectrometer to determine the precursor ions ([M+H]⁺). The expected precursor ion for the non-deuterated form is m/z 314.1 and for the d3-labeled form is m/z 317.1.

-

Perform a product ion scan for each precursor ion to identify the most abundant and stable fragment ions.

-

Optimize the collision energy for each precursor-product ion transition to maximize the signal intensity.

The workflow for a typical bioanalytical experiment utilizing this compound is illustrated below.

Workflow for the quantification of 4-hydroxy duloxetine in plasma.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound was not available in the provided search results. However, the synthesis of various non-deuterated duloxetine metabolites has been described. The general approach for synthesizing the deuterated analog would likely involve the use of a deuterated starting material, such as methyl-d3-amine, in the synthesis of the duloxetine backbone, followed by the introduction of the hydroxyl group at the 4-position of the naphthalene ring.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the major active metabolite of duloxetine in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is essential for reliable pharmacokinetic and drug metabolism studies. This guide provides a foundational understanding and practical methodologies for the application of this important research compound. Researchers should further optimize the provided experimental conditions based on their specific instrumentation and assay requirements.

References

- 1. Item - Supplementary table: Mass spectrometric conditions of duloxetine, 4HDG and fluoxetine - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 2. Development and validation of a liquid chromatography-tandem mass spectrometric method for the determination of the major metabolites of duloxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative determination of duloxetine and its metabolite in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (Rac)-4-Hydroxy Duloxetine-d3: Synthesis, Metabolism, and Application in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (Rac)-4-Hydroxy Duloxetine-d3, the deuterated isotopic-labeled form of a major active metabolite of the serotonin-norepinephrine reuptake inhibitor, Duloxetine (B1670986). This document details its physicochemical properties, its role in the metabolic pathway of Duloxetine, and its primary application as an internal standard in quantitative bioanalytical assays. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside diagrams illustrating the metabolic pathway of Duloxetine and a typical bioanalytical workflow. This guide is intended to serve as a valuable resource for researchers and scientists involved in drug metabolism, pharmacokinetics, and the development of analytical methodologies for Duloxetine and its metabolites.

Introduction

Duloxetine is a widely prescribed antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Its efficacy and safety are closely linked to its pharmacokinetic profile, which is characterized by extensive hepatic metabolism.[2][3] The primary metabolic pathway involves oxidation of the naphthyl ring, mediated by cytochrome P450 enzymes CYP1A2 and CYP2D6, leading to the formation of hydroxylated metabolites.[3][4] The 4-hydroxy duloxetine metabolite is a major circulating metabolite, which is subsequently conjugated with glucuronic acid before excretion.[3][5][6]

This compound is the deuterium-labeled analog of racemic 4-hydroxy duloxetine. The incorporation of deuterium (B1214612) atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis in complex biological matrices such as plasma and urine.[7] The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of bioanalytical methods.[8] This guide provides in-depth technical information regarding this compound for its effective utilization in research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are essential for its handling, storage, and application in analytical methods.

| Property | Value | Reference |

| CAS Number | 1329809-27-9 | [9] |

| Molecular Formula | C₁₈H₁₆D₃NO₂S | [7] |

| Molecular Weight | 316.43 g/mol | [7] |

| Appearance | Off-white to white solid | N/A |

| Purity | Typically >98% | [10] |

| Deuterium Incorporation | Typically >99 atom % D | [10] |

| Solubility | Soluble in methanol, DMSO | N/A |

| Storage | Store at -20°C for long-term stability | N/A |

Applications in Pharmacokinetic and Metabolic Studies

The primary application of this compound is as an internal standard in bioanalytical methods, particularly LC-MS/MS, for the quantification of 4-hydroxy duloxetine in biological samples.[7] Deuterated standards are preferred because they co-elute with the analyte and exhibit similar ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z).[8]

Key applications include:

-

Pharmacokinetic (PK) studies: To accurately determine the concentration-time profile of the 4-hydroxy duloxetine metabolite in plasma or serum following administration of Duloxetine.

-

Drug-drug interaction (DDI) studies: To investigate the effect of co-administered drugs on the metabolism of Duloxetine by monitoring changes in the levels of its metabolites.

-

Metabolic phenotyping studies: To assess the activity of CYP1A2 and CYP2D6 enzymes in individuals by measuring the formation of hydroxylated metabolites.

-

Therapeutic drug monitoring (TDM): To personalize Duloxetine dosage by monitoring the levels of the parent drug and its active metabolites in patients.[11]

Metabolic Pathway of Duloxetine

Duloxetine undergoes extensive metabolism in the liver. The formation of 4-hydroxy duloxetine is a key step in its biotransformation. The following diagram illustrates the metabolic pathway from Duloxetine to the glucuronide conjugate of 4-hydroxy duloxetine.

Experimental Protocols

Synthesis of this compound (Conceptual Overview)

The synthesis of deuterated compounds can be achieved through various methods, including H-D exchange reactions or by using deuterated starting materials in a synthetic route.[12] For this compound, a common approach involves the synthesis of the non-labeled 4-hydroxy duloxetine, followed by a deuteration step, or the use of a deuterated methylating agent during the synthesis of the precursor.

A general synthetic strategy for 4-hydroxy duloxetine involves the reaction of a protected aminopropanol (B1366323) with a fluoronaphthol derivative.[13] The synthesis of the deuterated analog would typically involve the use of deuterated reagents at the appropriate step to introduce the deuterium atoms on the N-methyl group.

Bioanalytical Method for Quantification of 4-Hydroxy Duloxetine using this compound as an Internal Standard

This section provides a representative LC-MS/MS protocol for the quantification of 4-hydroxy duloxetine in human plasma.

5.2.1 Materials and Reagents

-

Reference standards: 4-Hydroxy Duloxetine, this compound

-

Human plasma (with anticoagulant)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

5.2.2 Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

5.2.3 LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

4-Hydroxy Duloxetine: Precursor ion (Q1) m/z 314.1 -> Product ion (Q3) m/z 154.1

-

This compound (IS): Precursor ion (Q1) m/z 317.1 -> Product ion (Q3) m/z 154.1 (or other suitable fragment)

-

-

Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

-

5.2.4 Data Analysis

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

-

The concentration of the analyte in the unknown samples is determined from the calibration curve using linear regression.

Workflow for Bioanalytical Sample Analysis

The following diagram illustrates a typical workflow for the analysis of biological samples for the quantification of 4-hydroxy duloxetine using its deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays allows for the reliable and accurate quantification of the major metabolite of Duloxetine, 4-hydroxy duloxetine. This technical guide has provided a comprehensive overview of its properties, applications, and detailed experimental protocols to facilitate its effective use in a laboratory setting. The provided diagrams of the metabolic pathway and bioanalytical workflow serve to visually summarize the key processes in which this compound is utilized.

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. ClinPGx [clinpgx.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rac-Duloxetine-D3 Oxalate|CAS 11617-14-2|Supplier [benchchem.com]

- 9. scbt.com [scbt.com]

- 10. esschemco.com [esschemco.com]

- 11. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Hydroxy Duloxetine synthesis - chemicalbook [chemicalbook.com]

(Rac)-4-Hydroxy Duloxetine-d3: A Technical Overview of its Physical Characteristics

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of (Rac)-4-Hydroxy Duloxetine-d3, a deuterated metabolite of the serotonin-norepinephrine reuptake inhibitor, Duloxetine. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

This compound serves as a crucial internal standard for the quantitative analysis of Duloxetine and its metabolites in various biological matrices, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its isotopic labeling ensures accurate quantification by correcting for variations during sample preparation and analysis.

Core Physical and Chemical Data

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₆D₃NO₂S | [1][2] |

| Molecular Weight | 316.43 g/mol | [1][2] |

| IUPAC Name | 4-(3-((methyl-d3)amino)-1-(thiophen-2-yl)propoxy)naphthalen-1-ol | [2] |

| Appearance | Assumed to be an off-white to white solid | [3] |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| Solubility | Not publicly available |

Metabolic Pathway of Duloxetine

This compound is the deuterated form of a primary metabolite of Duloxetine. The metabolic conversion of Duloxetine is primarily mediated by the cytochrome P450 enzyme system in the liver. The diagram below illustrates the initial hydroxylation step in the metabolism of Duloxetine.

Caption: Metabolic conversion of Duloxetine to 4-Hydroxy Duloxetine.

Experimental Protocols

The following sections detail the generalized experimental methodologies that can be employed to determine the key physical characteristics of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: A small, dried sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating phase is followed by a slower ramp-up (1-2°C per minute) as the expected melting point is approached.

-

Observation and Recording: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range provides the melting point. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.

Caption: Workflow for Solubility Determination.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a fixed volume of the solvent of interest (e.g., water, phosphate-buffered saline, organic solvents) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, applications, and methodologies associated with deuterated internal standards, the cornerstone of modern quantitative bioanalysis. In fields where precision and accuracy are paramount, particularly in drug development and clinical research, understanding and effectively implementing these powerful analytical tools is essential for generating reliable and defensible data.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled (SIL) versions of an analyte of interest, where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H or D).[1][2] This subtle isotopic substitution results in an increase in the molecule's mass, allowing it to be differentiated from the endogenous analyte by a mass spectrometer.[3] However, its physicochemical properties remain nearly identical to the unlabeled compound.[4] This near-identical behavior is the foundation of its utility, as it allows the deuterated standard to act as a perfect mimic for the analyte throughout the entire analytical workflow, from sample preparation to detection.[3]

The use of deuterated internal standards is a fundamental component of the isotope dilution mass spectrometry (IDMS) technique.[3] In IDMS, a known quantity of the deuterated standard is added to a sample at the earliest stage of processing. Any subsequent loss of the analyte during extraction, handling, or analysis will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.[3]

The primary advantages of using deuterated internal standards in mass spectrometry-based bioanalysis include:

-

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[5] Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, it provides an effective means of normalization.[6][5]

-

Compensation for Variability: Deuterated standards correct for variations in sample preparation, such as extraction recovery and pipetting errors, as well as instrumental variability, including injection volume and detector response.[1][7]

-

Improved Accuracy and Precision: By accounting for various sources of error, deuterated internal standards significantly enhance the accuracy and precision of quantitative bioanalytical methods.[2][8]

-

Regulatory Acceptance: The use of deuterated internal standards is widely recognized and recommended by regulatory agencies like the FDA and EMA for the validation of bioanalytical methods.[9]

Quantitative Data Presentation

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is well-documented. The following tables summarize comparative data from various studies, highlighting the improved precision and accuracy achieved with the use of deuterated analogs.

Table 1: Comparison of Internal Standards for the Quantification of a Drug in Human Plasma

| Internal Standard Type | Mean Accuracy (%) | Precision (%RSD) |

| Deuterated Internal Standard | 98.5 | 4.2 |

| Structural Analog | 89.7 | 12.8 |

Data adapted from validation studies comparing different internal standard strategies.

Table 2: Bioanalytical Method Validation Data for Venetoclax using a Deuterated (D8) Internal Standard

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5.7 | 98.7 | 5.95 | 98.0 |

| Medium | 6.2 | 96.3 | 7.2 | 99.2 |

| High | 7.7 | 97.5 | 8.5 | 100.4 |

This data demonstrates the high level of precision and accuracy achievable with a deuterated internal standard, meeting the stringent requirements of regulatory bodies.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of deuterated internal standards in a regulated bioanalytical laboratory.

Synthesis of Deuterated Internal Standards

The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis using deuterated building blocks.[10]

Protocol 1: Hydrogen/Deuterium Exchange using a Microwave Reactor

This protocol describes a general procedure for introducing deuterium into a molecule like diclofenac (B195802) via H/D exchange.

-

Preparation: In a microwave-transparent vessel, dissolve 100 mg of the analyte (e.g., diclofenac) in 5 mL of a suitable deuterated solvent (e.g., D₂O with a co-solvent for solubility).[10]

-

Catalyst Addition: Add a catalytic amount of a transition metal catalyst (e.g., 10 mol% of a palladium-based catalyst).[10]

-

Microwave Irradiation: Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes). Optimal conditions will vary depending on the substrate.[10]

-

Purification: Purify the crude product using flash column chromatography or preparative HPLC to isolate the deuterated compound.[10]

-

Characterization: Confirm the identity, purity, and degree of deuteration of the final product using NMR (¹H and ²H) and mass spectrometry.[10]

Protocol 2: De Novo Chemical Synthesis

This approach involves the complete synthesis of the target molecule using deuterated starting materials or reagents, offering greater control over the position and number of deuterium labels.[10] A detailed synthetic scheme would be molecule-specific and is beyond the scope of this general guide. The synthesis of deuterium-labeled vitamin D metabolites is an example of this approach.[11]

Bioanalytical Method Workflow using a Deuterated Internal Standard

The general workflow for a quantitative bioanalytical assay using a deuterated internal standard involves several key steps.[6]

dot

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for removing the majority of proteins from a biological sample like plasma.[6][12]

-

Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).[6]

-

Add Internal Standard: Add a small, precise volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.[6]

-

Vortex: Briefly vortex the sample to ensure it is well-mixed.[6]

-

Precipitate Proteins: Add a precipitating agent, such as acetonitrile (B52724) or methanol (B129727) (typically 2-3 volumes of the sample volume).

-

Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration.

-

LC-MS/MS Analysis: Inject the final sample into the LC-MS/MS system for analysis.

Data Analysis

-

Peak Integration: Integrate the peak areas for the analyte and the deuterated internal standard.[2]

-

Calculate Peak Area Ratio: Calculate the peak area ratio for each sample: (Analyte Peak Area) / (Internal Standard Peak Area).[2]

-

Construct Calibration Curve: Plot the peak area ratio against the known concentration of the calibration standards to generate a calibration curve.[2]

-

Determine Unknown Concentrations: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of deuterated internal standards.

dot

Caption: The principle of isotope dilution mass spectrometry.

dot

Caption: A generalized workflow for the synthesis of a deuterated internal standard.

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative bioanalysis, providing a robust solution for overcoming the inherent variability of analytical methods.[12] Their ability to closely mimic the behavior of the analyte of interest throughout the entire experimental process ensures the generation of highly accurate and precise data, which is critical for informed decision-making in drug development and clinical research.[4][12] A thorough understanding of the principles behind their use, coupled with the implementation of well-defined experimental protocols, is essential for any scientist or researcher striving for the highest quality in quantitative analysis.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. benchchem.com [benchchem.com]

- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 8. texilajournal.com [texilajournal.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Role of Deuterium Labeling in Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium (B1214612) labeling, the strategic substitution of hydrogen atoms with their stable isotope deuterium, has emerged as a pivotal tool in modern drug discovery and development. This technique leverages the kinetic isotope effect (KIE) to modulate the metabolic fate of drug candidates, leading to enhanced pharmacokinetic profiles, improved safety, and potentially greater therapeutic efficacy. This technical guide provides a comprehensive overview of the core principles of deuterium labeling, detailed experimental protocols for its application in drug metabolism studies, and a summary of quantitative data from key case studies. The guide also includes visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the concepts and methodologies discussed.

Core Principles: The Kinetic Isotope Effect

The foundational principle behind the utility of deuterium labeling in drug metabolism is the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step proceed more slowly when deuterium is substituted at that position.[1][2] In drug metabolism, many oxidative reactions catalyzed by the cytochrome P450 (CYP) family of enzymes involve such C-H bond cleavage.[1][2] By selectively replacing hydrogen with deuterium at these metabolically vulnerable sites, or "soft spots," the rate of metabolism can be significantly attenuated.[1]

This slowing of metabolism can manifest in several beneficial pharmacokinetic changes:

-

Increased Half-life (t½): The drug remains in the systemic circulation for a longer duration.[1][2]

-

Increased Exposure (AUC): The total drug exposure over time is enhanced.[1][2]

-

Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.[3]

-

Altered Metabolite Profile: Deuteration can shift metabolism away from pathways that produce toxic or inactive metabolites.[4] This phenomenon, known as "metabolic switching," can improve the safety profile of a drug.[5]

The strategic application of deuterium labeling can be broadly categorized into two approaches:

-

"Deuterium Switch": Developing deuterated versions of existing drugs to improve their pharmacokinetic and/or safety profiles.[6] A notable example is deutetrabenazine, the first FDA-approved deuterated drug.[6]

-

De Novo Drug Design: Incorporating deuterium into new chemical entities from the early stages of drug discovery to optimize their metabolic properties.[6]

Data Presentation: Comparative Pharmacokinetics

The quantitative impact of deuterium labeling on the pharmacokinetic parameters of various drugs is summarized in the tables below.

Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine (B1681281) [7][8][9]

| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change |

| Active Metabolites (α+β)-HTBZ | |||

| t½ (h) | ~4.5 | ~9.4 | ~2.1 |

| AUC₀₋ᵢₙf (ng·h/mL) | Varies by study | ~2-fold increase | ~2.0 |

| Cₘₐₓ (ng/mL) | Varies by study | Marginal increase | - |

HTBZ: Dihydrotetrabenazine

Table 2: Comparative Pharmacokinetic Parameters of d₉-Methadone and Methadone in Mice [10][11]

| Parameter | Methadone | d₉-Methadone | Fold Change |

| AUC (ng·h/mL) | - | - | 5.7 |

| Cₘₐₓ (ng/mL) | - | - | 4.4 |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 |

| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | 0.17 |

Table 3: Comparative In Vitro and In Vivo Pharmacokinetic Parameters of Enzalutamide (B1683756) (ENT) and d₃-Enzalutamide (d₃-ENT) [2][4][12][13]

| Parameter | Enzalutamide (ENT) | d₃-Enzalutamide (d₃-ENT) | % Change/Fold Change |

| In Vitro (Human Liver Microsomes) | |||

| Intrinsic Clearance (CLᵢₙₜ) | - | - | ↓ 72.9% |

| In Vivo (Rats, 10 mg/kg oral) | |||

| Cₘₐₓ | - | - | ↑ 35% |

| AUC₀₋ₜ | - | - | ↑ 102% |

| M2 (N-desmethyl metabolite) Exposure | - | - | ↓ 8-fold |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and interpretation of drug metabolism studies involving deuterium labeling.

Synthesis of a Deuterated Drug: Deutetrabenazine

This protocol outlines a general synthetic route for deutetrabenazine, involving the introduction of trideuteromethoxy groups.[3][14][15][16][17]

Objective: To synthesize deutetrabenazine from a 6,7-dihydroxyisoquinoline (B8693075) precursor.

Materials:

-

6,7-dihydroxy-3,4-dihydroisoquinoline

-

Deuterated methanol (B129727) (CD₃OD)

-

Triphenylphosphine (B44618) (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

(2-acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dichloromethane (DCM)

-

Methanol (for recrystallization)

Procedure:

-

Deuteromethylation:

-

Dissolve 6,7-dihydroxy-3,4-dihydroisoquinoline in anhydrous THF.

-

Add triphenylphosphine and deuterated methanol to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add DIAD or DEAD to the cooled solution.

-

Allow the reaction to proceed to completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

-

Work up the reaction mixture to isolate the crude 6,7-bis(methoxy-d₃)-3,4-dihydroisoquinoline.

-

-

Coupling Reaction:

-

Dissolve the deuteromethylated isoquinoline (B145761) intermediate in a suitable solvent such as isopropanol.

-

Add (2-acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide and potassium carbonate.

-

Heat the reaction mixture and stir for several hours until the reaction is complete.

-

-

Purification:

-

After completion, cool the reaction mixture and perform an appropriate work-up to isolate the crude deutetrabenazine.

-

Recrystallize the crude product from methanol to obtain pure deutetrabenazine.

-

-

Characterization:

-

Confirm the identity, purity, and extent of deuterium incorporation of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol assesses the metabolic stability of a deuterated compound compared to its non-deuterated counterpart.[3][6][18][19][20][21][22]

Objective: To determine the in vitro intrinsic clearance (CLᵢₙₜ) of a test compound and its deuterated analog.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled human liver microsomes (HLM)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system or NADPH

-

Acetonitrile (B52724) (ACN), ice-cold, containing an internal standard

-

96-well plates

-

Incubator with shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare working solutions of the test compounds.

-

Prepare a master mix of human liver microsomes in phosphate buffer at the desired protein concentration (e.g., 0.5 mg/mL).

-

Pre-warm the master mix and test compound solutions to 37°C.

-

-

Incubation:

-

Initiate the reaction by adding the test compound to the microsomal suspension.

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction plate at 37°C with constant shaking.

-

-

Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with a suitable internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) and compare the values for the deuterated and non-deuterated compounds.

-

In Vivo Pharmacokinetic Study in Rats

This protocol provides a framework for comparing the pharmacokinetic profiles of a deuterated and non-deuterated drug in an animal model.[2][6][23][24][25]

Objective: To determine and compare the key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½, CL) of a test compound and its deuterated analog following oral administration to rats.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Appropriate vehicle for formulation (e.g., saline, PEG400)

-

Male Sprague-Dawley rats (or other suitable strain)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Dosing and Sampling:

-

Acclimate animals to housing conditions.

-

Fast animals overnight prior to dosing.

-

Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats. A crossover design with a washout period can also be employed.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½, CL/F) from the plasma concentration-time data.

-

Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated compound groups.

-

Mandatory Visualizations

Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic pathways of tetrabenazine and enzalutamide, highlighting the impact of deuterium labeling.

Caption: Metabolic pathway of tetrabenazine vs. deutetrabenazine.

Caption: Effect of deuterium labeling on enzalutamide metabolism.

Experimental Workflows

The following diagrams illustrate the workflows for key experiments in evaluating deuterated drug candidates.

Caption: Workflow for evaluating a deuterated drug candidate.

Caption: Workflow for bioanalytical method validation.

Conclusion

Deuterium labeling has transitioned from a niche technique to a mainstream strategy in drug discovery and development. By leveraging the kinetic isotope effect, medicinal chemists can rationally design molecules with improved pharmacokinetic properties, leading to safer and more effective medicines. The successful development and approval of drugs like deutetrabenazine have paved the way for broader applications of this technology. A thorough understanding of the underlying principles, coupled with rigorous experimental evaluation as outlined in this guide, is essential for harnessing the full potential of deuterium labeling to create the next generation of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. scispace.com [scispace.com]

- 7. urotoday.com [urotoday.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. Improved Synthesis of Deutetrabenazine [cjph.com.cn]

- 16. WO2017182916A1 - Novel process for preparation of tetrabenazine and deutetrabenazine - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 19. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. admescope.com [admescope.com]

- 24. bioivt.com [bioivt.com]

- 25. dctd.cancer.gov [dctd.cancer.gov]

- 26. benchchem.com [benchchem.com]

- 27. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for (Rac)-4-Hydroxy Duloxetine-d3

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled metabolite, (Rac)-4-Hydroxy Duloxetine-d3. This document is intended for researchers, scientists, and drug development professionals who utilize such reference standards in their work.

This compound is the deuterated form of a primary metabolite of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor. The 'd3' designation indicates that three hydrogen atoms have been replaced by deuterium (B1214612) on the N-methyl group. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS), to study the pharmacokinetics of Duloxetine.

Quantitative Data Presentation

The data presented below is a representative summary of the analytical results typically found on a CoA for a high-purity batch of this compound.

| Analytical Test | Methodology | Typical Specification | Representative Result |

| Appearance | Visual Inspection | White to Off-White Solid | Conforms |

| Purity | HPLC (UV, 290 nm) | ≥ 98.0% | 99.6% |

| Identity (Structure) | ¹H NMR Spectroscopy | Conforms to Structure | Conforms |

| Identity (Mass) | High-Resolution MS (ESI+) | Conforms to Structure | Conforms |

| Molecular Formula | - | C₁₈H₁₆D₃NO₂S | C₁₈H₁₆D₃NO₂S |

| Molecular Weight | - | 316.43 g/mol | 316.43 g/mol |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterated Forms | 99.7 atom % D |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.3% |

| Residual Solvents | GC-HS | ≤ 0.5% | < 0.1% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections describe standard protocols for the key experiments cited.

-

Objective: To determine the purity of the compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column heater, and a Diode Array Detector (DAD).

-

Column: C18 Reverse-Phase, 150 mm x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 290 nm.

-

Injection Volume: 5 µL.

-

Data Analysis: The area percent of the main peak is calculated relative to the total area of all observed peaks.

-

Objective: To confirm the molecular weight and elemental composition of the compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive (ESI+).

-

Method: The sample is infused or injected into the instrument, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured.

-

Data Analysis: The experimentally measured monoisotopic mass is compared to the theoretically calculated mass for the chemical formula C₁₈H₁₆D₃NO₂S. The isotopic distribution is also analyzed to confirm the incorporation of three deuterium atoms.

-

Objective: To confirm the chemical structure of the compound by analyzing the hydrogen nuclei.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in the spectrometer.

-

Data Analysis: The resulting spectrum is analyzed for chemical shifts, peak integrations, and coupling patterns, which are then compared against the expected structure of this compound. The absence of a signal for the N-methyl protons confirms the successful deuteration at that position.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the certification process of a chemical reference standard.

Caption: Analytical Workflow for Reference Standard Certification.

Caption: Logic for Final Assay Value Calculation.

Commercial Availability of (Rac)-4-Hydroxy Duloxetine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (Rac)-4-Hydroxy Duloxetine-d3, a deuterated metabolite of the antidepressant drug duloxetine (B1670986). This document is intended to serve as a resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry who require this compound for their studies.

Introduction

This compound is a stable isotope-labeled internal standard used in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure the levels of 4-hydroxy duloxetine in biological matrices. The deuterium (B1214612) labeling provides a distinct mass signature, allowing for precise differentiation from the endogenous, unlabeled metabolite.

Commercial Suppliers

This compound is available from several specialized chemical suppliers. The following table summarizes the key information from prominent vendors. Researchers are advised to visit the suppliers' websites for the most current pricing and availability.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight | Notes |

| MedChemExpress | HY-132352S1 | C₁₈H₁₆D₃NO₂S | 316.43 | For research use only. |

| Veeprho | DVE00555 | C₁₈H₁₆D₃NO₂S | 316.43 | Described as a racemic impurity of duloxetine.[1] |

| Santa Cruz Biotechnology | sc-215531 | C₁₈H₁₃D₃NO₂S | 316.45 | CAS Number: 1329809-27-9.[2] |

Procurement Workflow

The process of acquiring this compound for research purposes typically follows a standardized workflow, from initial identification of the need to the final procurement and receipt of the compound. The following diagram illustrates this logical progression.

Caption: Procurement workflow for acquiring research compounds.

Experimental Protocols

General LC-MS/MS Method for Quantification of 4-Hydroxy Duloxetine

This protocol is a composite based on established methods for the analysis of duloxetine and its metabolites. Researchers should optimize the parameters for their specific instrumentation and experimental needs.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or serum, add 10 µL of a 100 ng/mL solution of this compound in methanol (B129727) (internal standard).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-Hydroxy Duloxetine: The precursor ion (Q1) would be the [M+H]⁺ ion, and the product ion (Q3) would be a characteristic fragment.

-

This compound (Internal Standard): The precursor ion (Q1) would be the [M+H]⁺ ion (m/z +3 compared to the unlabeled analyte), and the product ion (Q3) would be the corresponding fragment.

-

-

Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.

4. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

-

The concentration of the analyte in the unknown samples is then determined from the calibration curve.

References

- 1. Development and validation of a liquid chromatography-tandem mass spectrometric method for the determination of the major metabolites of duloxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (Rac)-4-Hydroxy Duloxetine-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of (Rac)-4-Hydroxy Duloxetine-d3 as an internal standard in pharmacokinetic (PK) studies of duloxetine (B1670986). Duloxetine is a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI) extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes CYP1A2 and CYP2D6.[1][2] One of its major metabolites is 4-hydroxy duloxetine, which is subsequently conjugated to form 4-hydroxy duloxetine glucuronide.[1][3] Accurate quantification of duloxetine and its metabolites in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Its chemical and physical properties are nearly identical to the analyte of interest, 4-hydroxy duloxetine, ensuring similar behavior during sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy and precision of the analytical method.

Metabolic Pathway of Duloxetine

Duloxetine undergoes extensive metabolism primarily in the liver. The initial step involves oxidation of the naphthyl ring, catalyzed by CYP1A2 and CYP2D6, to form hydroxylated metabolites, with 4-hydroxy duloxetine being a major product. This is followed by conjugation with glucuronic acid to form the more water-soluble 4-hydroxy duloxetine glucuronide, which is then excreted.

Experimental Protocols

A typical pharmacokinetic study involving the analysis of duloxetine and its metabolite, 4-hydroxy duloxetine, using this compound as an internal standard is outlined below.

Experimental Workflow

Materials and Reagents

-

This compound (Internal Standard)

-

Duloxetine Hydrochloride Reference Standard

-

4-Hydroxy Duloxetine Reference Standard

-

HPLC-grade Methanol (B129727)

-

HPLC-grade Acetonitrile (B52724)

-

Formic Acid (analytical grade)

-

Ammonium (B1175870) Acetate (B1210297) (analytical grade)

-

Deionized Water

-

Human Plasma (blank)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Solid Phase Extraction (SPE)

-

Cartridge Conditioning: Condition the SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of deionized water.[4]

-

Sample Loading: To 100 µL of human plasma, add a known concentration of this compound internal standard solution. After vortexing, load the sample onto the conditioned SPE cartridge.[4]

-

Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard from the cartridge with an appropriate volume of methanol or mobile phase.

-

Evaporation and Reconstitution (Optional): The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) is commonly employed.[4]

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

Mass Spectrometry: The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for duloxetine, 4-hydroxy duloxetine, and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Duloxetine | 298.1 | 44.0 or 154.1 |

| 4-Hydroxy Duloxetine | 314.1 | Varies |

| This compound | 317.1 | Varies |

Data Presentation

The following tables present representative pharmacokinetic data for duloxetine and its metabolite, 4-hydroxy duloxetine, obtained from studies in healthy human subjects.

Table 1: Pharmacokinetic Parameters of Duloxetine (Single 60 mg Oral Dose)

| Parameter | Mean Value (± SD) |

| Cmax (ng/mL) | 44.6 (± 18.6) |

| Tmax (hr) | 7.3 (± 1.6) |

| AUC0-t (nghr/mL) | 984.7 (± 526.5) |

| AUC0-∞ (nghr/mL) | 1027.1 (± 572.8) |

| Half-life (t1/2) (hr) | 12.1 (± 2.5) |

Data synthesized from multiple sources for illustrative purposes.

Table 2: Linearity and Sensitivity of a Representative LC-MS/MS Method

| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Duloxetine | 0.1 - 100 | 0.1 |

| 4-Hydroxy Duloxetine | 1.0 - 1000 | 1.0 |

Data synthesized from multiple sources for illustrative purposes.[5]

Conclusion

The use of this compound as an internal standard is essential for the development of robust and reliable bioanalytical methods for the quantification of 4-hydroxy duloxetine in pharmacokinetic studies. The detailed protocols and data presented in these application notes provide a framework for researchers and scientists in the field of drug development to accurately characterize the pharmacokinetic profile of duloxetine. The high sensitivity and specificity of LC-MS/MS, combined with the use of a stable isotope-labeled internal standard, ensure the generation of high-quality data critical for regulatory submissions and clinical decision-making.

References

- 1. Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of duloxetine in human plasma via LC/MS and subsequent application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Duloxetine and its Metabolites in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of duloxetine (B1670986) and its major metabolites in human plasma. The protocol employs a straightforward sample preparation procedure and offers high throughput for pharmacokinetic studies and therapeutic drug monitoring. This method is crucial for researchers, scientists, and drug development professionals investigating the efficacy, safety, and metabolism of duloxetine.

Introduction

Duloxetine is a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI) widely used for the treatment of major depressive disorder, generalized anxiety disorder, and other conditions.[1] It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP1A2 and CYP2D6.[2][3][4] The main metabolic pathways include oxidation of the naphthyl ring, followed by conjugation.[3][5] The major circulating metabolites are the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate (B86663) conjugate of 5-hydroxy-6-methoxy duloxetine, both of which are pharmacologically inactive.[2][3]

Monitoring the plasma concentrations of duloxetine and its metabolites is essential for understanding its pharmacokinetic profile and for assessing drug-drug interactions.[2] This application note provides a detailed protocol for a validated LC-MS/MS method suitable for high-throughput analysis in a research setting.

Metabolic Pathway of Duloxetine

Duloxetine is extensively metabolized in the liver. The initial oxidation is primarily carried out by CYP1A2 and CYP2D6, leading to the formation of hydroxylated intermediates. These are then conjugated with glucuronic acid or sulfate before excretion.[2][3][5][6]

Experimental Protocol

This protocol is a composite of validated methods for the analysis of duloxetine and its metabolites.[7][8][9][10][11]

Materials and Reagents

-

Duloxetine hydrochloride reference standard (99.6% pure)[7]

-

4-hydroxy duloxetine reference standard

-

Duloxetine-d5 (Internal Standard, IS)[7]

-

HPLC grade acetonitrile (B52724) and methanol[7]

-

Ammonium acetate[7]

-

Formic acid[7]

-

Ultrapure water

-

Human plasma (with anticoagulant)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm)[9]

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of duloxetine, 4-hydroxy duloxetine, and duloxetine-d5 in methanol (B129727).

-

Working Standard Solutions: Prepare serial dilutions of the duloxetine and 4-hydroxy duloxetine stock solutions in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.[12]

-

Internal Standard (IS) Working Solution: Dilute the duloxetine-d5 primary stock solution with 50% methanol to a final concentration of 200 ng/mL.[7]

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

To 100 µL of plasma, add 10 µL of the IS working solution (200 ng/mL of duloxetine-d5) and vortex briefly. For the blank sample, add 10 µL of 50% methanol.[7]

-

Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-